![molecular formula C12H11FN2O B14620269 [2-(2-Fluoroanilino)pyridin-3-yl]methanol CAS No. 59361-60-3](/img/structure/B14620269.png)
[2-(2-Fluoroanilino)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Fluoroanilino)pyridin-3-yl]methanol: is an organic compound that features a pyridine ring substituted with a fluoroaniline group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)pyridin-3-yl]methanol typically involves the reaction of 2-fluoroaniline with a pyridine derivative. One common method includes the nucleophilic substitution reaction where 2-fluoroaniline reacts with 3-pyridylmethanol under specific conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which [2-(2-Fluoroanilino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The fluoroaniline group may interact with biological receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- [2-(2-Chloroanilino)pyridin-3-yl]methanol
- [2-(2-Bromoanilino)pyridin-3-yl]methanol
- [2-(2-Methoxyanilino)pyridin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the fluoro group in [2-(2-Fluoroanilino)pyridin-3-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluoro group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59361-60-3 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
[2-(2-fluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-1-2-6-11(10)15-12-9(8-16)4-3-7-14-12/h1-7,16H,8H2,(H,14,15) |
InChI Key |
XIRZVYHCLLFNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

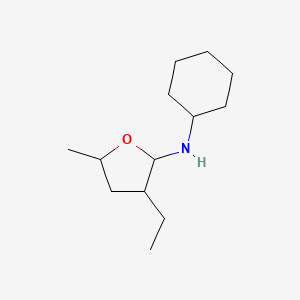

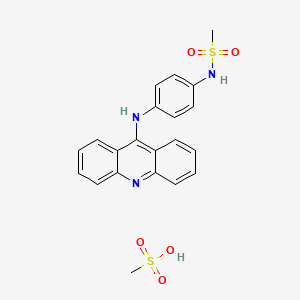
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
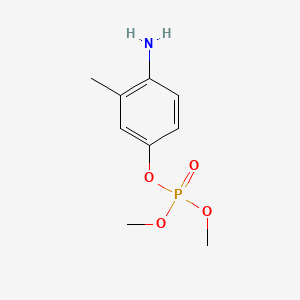

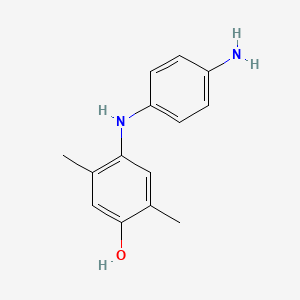
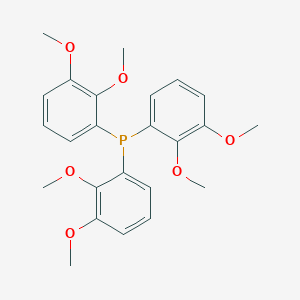
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
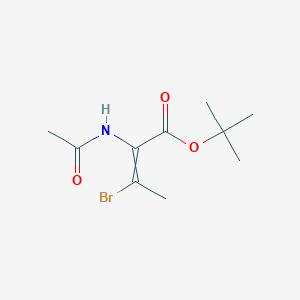
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
